molecular formula C₉H₁₀FNO₂ B1148229 Methyl 3-(aminomethyl)-5-fluorobenzoate CAS No. 886732-31-6

Methyl 3-(aminomethyl)-5-fluorobenzoate

Cat. No.: B1148229
CAS No.: 886732-31-6
M. Wt: 183.18
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(aminomethyl)-5-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, an aminomethyl group, and a fluorine atom attached to a benzene ring

Scientific Research Applications

Methyl 3-(aminomethyl)-5-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(aminomethyl)-5-fluorobenzoate typically involves a multi-step process One common method starts with the nitration of methyl 3-methylbenzoate to introduce a nitro group This is followed by reduction of the nitro group to an amine using a reducing agent such as tin(II) chloride in the presence of sodium acetate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the choice of solvents and reagents is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(aminomethyl)-5-fluorobenzoate undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(aminomethyl)-benzoate: Lacks the fluorine atom, which may result in different chemical and biological properties.

    Methyl 3-(aminomethyl)-4-fluorobenzoate: The position of the fluorine atom is different, which can affect its reactivity and interactions with biological targets.

    Methyl 3-(aminomethyl)-5-chlorobenzoate:

Uniqueness

Methyl 3-(aminomethyl)-5-fluorobenzoate is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the aminomethyl group and the fluorine atom makes it a valuable compound for designing molecules with enhanced properties.

Properties

IUPAC Name

methyl 3-(aminomethyl)-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-4H,5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMNZHAQERJTAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.